4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID is a complex organic compound with a molecular formula of C18H16N4O5S This compound is characterized by the presence of a quinoxaline ring, a sulfonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a diketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Coupling with Aniline Derivative: The quinoxaline derivative is then coupled with an aniline derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The butanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-OXO-4-(8-QUINOLINYLAMINO)BUTANOIC ACID
- 4-OXO-4-(4-PHENOXYANILINO)-2-(PROPYLAMINO)BUTANOIC ACID
- 4-OXO-2-(PENTYLAMINO)-4-(4-PHENOXYANILINO)BUTANOIC ACID
Uniqueness
4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID is unique due to the presence of the quinoxaline ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-oxo-4-[4-(quinoxalin-2-ylsulfamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C18H16N4O5S/c23-17(9-10-18(24)25)20-12-5-7-13(8-6-12)28(26,27)22-16-11-19-14-3-1-2-4-15(14)21-16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H,24,25) |
InChI Key |
SIQFUGXBESQMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.